molecular formula C5H9BF3KO B1426097 Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate CAS No. 1376707-98-0

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Cat. No. B1426097
CAS RN: 1376707-98-0
M. Wt: 192.03 g/mol
InChI Key: FCGOHRUYLDKTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate is a chemical compound with the molecular formula C5H9BF3KO . It is a type of organoboron reagent .


Synthesis Analysis

Potassium trifluoroborates, including Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate, are often synthesized through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . They can be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .


Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates: are widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The stability and reactivity of these compounds make them ideal for creating complex molecules, particularly in pharmaceuticals and agrochemicals.

Epoxidation of Alkenes

The compound’s ability to undergo epoxidation reactions without degrading the boron functionality is significant. This property allows for the selective oxidation of alkenes to form epoxides, which are valuable intermediates in the synthesis of various organic compounds .

Material Science Applications

In material science, the introduction of fluorine atoms can alter the properties of materials. Potassium trifluoroborates are used to introduce fluorine into organic molecules, which can lead to the development of new materials with unique characteristics, such as increased resistance to solvents and thermal stability .

Agriculture

Potassium trifluoroborates contribute to the synthesis of compounds used in agriculture. Their stability and reactivity facilitate the creation of new pesticides and herbicides, offering potential for safer and more effective crop protection strategies .

Crystal Engineering

The compound’s structural features are beneficial in crystal engineering, where it can be used to influence the packing and structure of crystalline materials. This has implications for the design of new materials with desired physical and chemical properties .

Supramolecular Chemistry

In supramolecular chemistry, potassium trifluoroborates can be used to create building blocks for larger structures. Their predictable reactivity and stability under various conditions make them suitable for constructing complex molecular assemblies .

Organic Synthesis Methodology

Researchers utilize potassium trifluoroborates to develop new synthetic methodologies. Their unique reactivity profile enables the discovery of novel reaction pathways and catalysts, pushing the boundaries of what is achievable in organic synthesis .

Pharmaceutical Drug Development

The compound’s role in the synthesis of biologically active molecules is crucial. It is used to construct pharmacophores, the active core of drug molecules, which can lead to the development of new medications with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate in chemical reactions often involves its role as a nucleophilic boron reagent. In Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions, for example, these organoboron reagents can act as nucleophiles, attacking electrophilic carbon centers .

Future Directions

Potassium trifluoroborates, including Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate, are likely to continue playing a significant role in chemical synthesis, particularly in cross-coupling reactions . Their stability and versatility make them valuable tools in the development of new synthetic methodologies .

properties

IUPAC Name

potassium;3-ethoxyprop-1-en-2-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGOHRUYLDKTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)COCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.